copper;5-oxopyrrolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

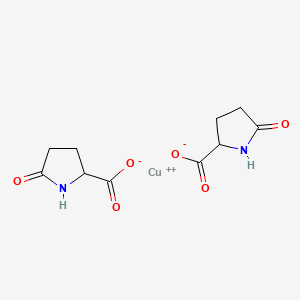

Copper;5-oxopyrrolidine-2-carboxylate, also known as bis(5-oxo-L-prolinato-N1,O2)copper, is a coordination compound with the molecular formula C10H10CuN2O6 and a molecular weight of 317.74 g/mol . This compound is characterized by the presence of a copper ion coordinated to two 5-oxopyrrolidine-2-carboxylate ligands, which are derivatives of pyroglutamic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;5-oxopyrrolidine-2-carboxylate typically involves the reaction of copper salts with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. One common method involves dissolving copper(II) acetate in water and adding 5-oxopyrrolidine-2-carboxylic acid. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade copper salts and 5-oxopyrrolidine-2-carboxylic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The copper ion in the complex can participate in redox reactions, where it alternates between different oxidation states.

Substitution: Ligands in the complex can be replaced by other ligands through substitution reactions.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at controlled temperatures.

Substitution Reactions: Ligand exchange can be facilitated by adding competing ligands such as ammonia or ethylenediamine under mild conditions.

Major Products Formed

Oxidation: Oxidation reactions can lead to the formation of copper(III) complexes or other oxidized species.

Substitution: Substitution reactions result in the formation of new copper complexes with different ligands, such as copper-ammonia complexes.

Wissenschaftliche Forschungsanwendungen

Copper;5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

Wirkmechanismus

The mechanism of action of copper;5-oxopyrrolidine-2-carboxylate involves its interaction with biological molecules. The copper ion can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-5-oxopyrrolidine-2-carboxylate: A similar compound with a different stereochemistry.

Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features but different substituents on the pyrrolidine ring

Uniqueness

Copper;5-oxopyrrolidine-2-carboxylate is unique due to its coordination with copper, which imparts distinct chemical and biological properties. The presence of copper enhances its catalytic activity and potential therapeutic applications compared to similar compounds without metal coordination .

Biologische Aktivität

Copper;5-oxopyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a coordination compound consisting of copper ions complexed with 5-oxopyrrolidine-2-carboxylate ligands. The structure can be represented as follows:

This compound exhibits unique properties due to the presence of copper, which is known for its catalytic and biological roles.

Anticancer Activity

Research has demonstrated that 5-oxopyrrolidine derivatives, including copper complexes, exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells and non-cancerous HSAEC-1 KT cells. The results indicated a structure-dependent anticancer activity:

| Compound | A549 Cell Viability (%) | HSAEC-1 KT Cell Viability (%) |

|---|---|---|

| Compound 15 | 66 | 80 |

| Compound 20 | 50 | 75 |

| Compound 21 | 45 | 78 |

The most potent compounds were those with free amino groups, which showed lower cytotoxicity towards non-cancerous cells while effectively reducing cancer cell viability .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound was tested against several multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results showed that the copper complex exhibited enhanced antimicrobial activity compared to free ligands:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the presence of copper enhances the antimicrobial efficacy of the oxopyrrolidine derivatives .

The biological activity of copper complexes can be attributed to several mechanisms:

- Cell Membrane Disruption : Copper ions can interact with bacterial cell membranes, leading to structural damage and increased permeability .

- Reactive Oxygen Species (ROS) Generation : Copper catalyzes the production of ROS, which can induce oxidative stress in cells, contributing to both anticancer and antimicrobial effects .

- Enzyme Inhibition : Copper complexes may inhibit specific enzymes involved in cellular processes, further contributing to their biological activity .

Case Study 1: Anticancer Activity in Lung Cancer Models

A study conducted on various derivatives of 5-oxopyrrolidine demonstrated that compounds containing nitrophenyl groups exhibited significant anticancer properties against A549 cells. The study compared these compounds to cisplatin, a standard chemotherapeutic agent, revealing that certain derivatives were more effective at lower concentrations while showing reduced toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another investigation focused on antimicrobial activity, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Eigenschaften

CAS-Nummer |

15454-74-7 |

|---|---|

Molekularformel |

C10H12CuN2O6 |

Molekulargewicht |

319.76 g/mol |

IUPAC-Name |

copper;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI-Schlüssel |

CKBLQUOAMGLVCH-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |

Isomerische SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Cu+2] |

Kanonische SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.